2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[fluorene-9,9'-xanthene]-3',6'-diol
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Overview
Description
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[fluorene-9,9’-xanthene]-3’,6’-diol is a complex organic compound known for its unique structural properties. This compound is often used in the field of organic electronics and materials science due to its excellent photophysical properties and stability .
Preparation Methods
The synthesis of 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[fluorene-9,9’-xanthene]-3’,6’-diol typically involves multiple steps. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol . Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[fluorene-9,9’-xanthene]-3’,6’-diol undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can undergo substitution reactions where one or more of its substituents are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents.
Scientific Research Applications
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[fluorene-9,9’-xanthene]-3’,6’-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s fluorescent properties make it useful in bioimaging and as a fluorescent probe.
Mechanism of Action
The mechanism of action of 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[fluorene-9,9’-xanthene]-3’,6’-diol involves its interaction with various molecular targets and pathways. The compound’s photophysical properties allow it to absorb and emit light, making it useful in applications that require fluorescence. Its boron-containing groups can participate in various chemical reactions, enabling it to act as a catalyst or reactant in different processes .
Comparison with Similar Compounds
Similar compounds to 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[fluorene-9,9’-xanthene]-3’,6’-diol include:
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene: Known for its use in organic semiconductors.
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dihexylfluorene: Used in the synthesis of organic electronic materials.
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole: Utilized in the preparation of efficient solar cell photoelectric polymers.
The uniqueness of 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[fluorene-9,9’-xanthene]-3’,6’-diol lies in its spiro structure, which imparts distinct photophysical properties and stability, making it highly valuable in various advanced applications .
Properties
Molecular Formula |
C37H38B2O7 |
---|---|
Molecular Weight |
616.3 g/mol |
IUPAC Name |
2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[fluorene-9,9'-xanthene]-3',6'-diol |
InChI |
InChI=1S/C37H38B2O7/c1-33(2)34(3,4)44-38(43-33)21-9-13-25-26-14-10-22(39-45-35(5,6)36(7,8)46-39)18-30(26)37(29(25)17-21)27-15-11-23(40)19-31(27)42-32-20-24(41)12-16-28(32)37/h9-20,40-41H,1-8H3 |
InChI Key |
ZONQVUXCNXKLSL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C35C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)C=C(C=C4)B8OC(C(O8)(C)C)(C)C |
Origin of Product |
United States |
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